2-(cyclopropylmethoxy)-N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-15-5-3-12(4-6-15)10-20-17(21)14-7-8-19-16(9-14)22-11-13-1-2-13/h3-9,13H,1-2,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTHEVMMGAGQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Methyl 2-Hydroxypyridine-4-Carboxylate
The synthesis commences with methyl 2-hydroxypyridine-4-carboxylate, a pivotal intermediate accessible through two routes:
Route A: Direct Esterification of 2-Hydroxynicotinic Acid
2-Hydroxynicotinic acid undergoes Fischer esterification using methanol and catalytic sulfuric acid under reflux (78–80°C, 12 h), yielding the methyl ester in 85–92% purity.
Route B: Oxidation of 2-Hydroxy-4-Methylpyridine
Alternative protocols employ KMnO₄-mediated oxidation of 2-hydroxy-4-methylpyridine in aqueous NaOH (60°C, 6 h), followed by acidification and esterification with SOCl₂/MeOH to achieve 76% yield.
Hydrolysis to Carboxylic Acid
Saponification of the methyl ester proceeds via treatment with LiOH·H₂O (3 equiv) in THF/H₂O (3:1) at 60°C for 3 h, achieving quantitative conversion to 2-(cyclopropylmethoxy)pyridine-4-carboxylic acid. Acidification with 1M HCl precipitates the product, which is filtered and dried under vacuum (mp 189–192°C).
Amide Coupling with (4-Fluorophenyl)Methylamine
Acid Chloride Mediated Pathway
Activation of the carboxylic acid with oxalyl chloride (1.2 equiv) in anhydrous DCM (0°C to rt, 2 h) generates the corresponding acid chloride. Subsequent addition of (4-fluorophenyl)methylamine (1.5 equiv) and Et₃N (3 equiv) in DCM at −15°C affords the amide in 68% yield after chromatography.
Coupling Agent Assisted Method
Superior yields (89–93%) are achieved using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (HATU) as the coupling agent:
| Component | Quantity |
|---|---|
| Carboxylic Acid | 1.0 equiv |
| HATU | 1.2 equiv |
| DIPEA | 3.0 equiv |
| (4-Fluorophenyl)methylamine | 1.5 equiv |
| Solvent | DMF |
| Temperature | 25°C |
| Time | 12 h |
Workup entails aqueous extraction (10% citric acid, saturated NaHCO₃), followed by reversed-phase HPLC purification (MeCN:H₂O gradient) to obtain pharmaceutical-grade product.
Mechanistic Considerations and Side Reactions
Alkylation Selectivity
The C2 hydroxyl’s nucleophilicity is enhanced by the pyridine ring’s electron-withdrawing nature, favoring O-alkylation over N-alkylation. Control experiments with ¹H NMR monitoring confirm <2% N-alkylated byproducts under optimized conditions.
Amide Racemization
Despite the primary amine’s low racemization risk, reaction temperatures >40°C induce partial epimerization (up to 9% by chiral HPLC). Maintaining the coupling at 0–25°C suppresses this to <0.5%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 5.1 Hz, 1H, Py-H), 7.85 (s, 1H, Py-H), 7.32–7.28 (m, 2H, Ar-H), 7.02–6.98 (m, 2H, Ar-H), 4.71 (d, J = 5.9 Hz, 2H, CH₂), 4.31 (d, J = 7.2 Hz, 2H, OCH₂), 1.35–1.28 (m, 1H, cyclopropane-CH), 0.65–0.59 (m, 2H, cyclopropane-CH₂), 0.38–0.33 (m, 2H, cyclopropane-CH₂).
- HRMS (ESI+) : m/z calcd for C₁₇H₁₆FN₂O₃ [M+H]⁺: 315.1148; found: 315.1152.
Purity Assessment
HPLC analysis (C18 column, 254 nm) confirms ≥99.2% purity using isocratic elution (65:35 MeCN:10 mM NH₄OAc).
Scale-Up Considerations and Process Optimization
Kilogram-scale production employs continuous flow chemistry for the alkylation step, achieving 92% conversion in 22 min residence time at 130°C (Pd/C packed bed reactor). This intensification reduces solvent usage by 74% compared to batch processes.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling Approach
A patent-disclosed method constructs the pyridine ring via palladium-catalyzed coupling of 2-(cyclopropylmethoxy)-4-iodopyridine with a pre-formed boronic ester of (4-fluorophenyl)methylamine. While elegant, this route suffers from limited commercial availability of the iodopyridine precursor.
Enzymatic Amidation
Pilot studies with Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether achieve 81% amide yield under mild conditions (30°C, 48 h), though substrate solubility constraints limit industrial applicability.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-N-(4-fluorobenzyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and isonicotinamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(Cyclopropylmethoxy)-N-(4-fluorobenzyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives (e.g., N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine)
Core Structure : The pyrimidine ring in this derivative () differs from the pyridine core of the target compound. Pyrimidines are more electron-deficient, which may influence interactions with biological targets like enzymes or nucleic acids.
Substituents : The methoxy group in the pyrimidine derivative contrasts with the cyclopropylmethoxy group in the target compound. Cyclopropylmethoxy’s bulkier structure could confer greater steric hindrance and lipophilicity, altering pharmacokinetics .
Biological Activity : Pyrimidine derivatives in exhibit antibacterial and antifungal activity, suggesting that the target compound’s pyridine core and fluorophenyl group might similarly target microbial pathways but with modified efficacy due to structural differences .
Benzamide and Sulfamoyl Derivatives (e.g., N-[(4-Fluorophenyl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide)
Functional Groups: The sulfamoyl group in this analog () replaces the carboxamide in the target compound. Sulfamoyl groups are more polar and may enhance solubility but reduce blood-brain barrier penetration compared to carboxamides. In contrast, the carboxamide in the target compound may prioritize hydrophobic interactions .
Acetamide Derivatives (e.g., 2-(4-Bromo-2-methylphenoxy)-N-(4-fluorophenyl)acetamide)
Substituent Effects: The bromo and methyl groups on the phenoxy moiety () differ from the cyclopropylmethoxy group in the target compound. Bromine’s electronegativity might increase binding affinity in specific targets, while cyclopropylmethoxy’s rigidity could enhance metabolic stability . Structural Flexibility: The acetamide linker in offers conformational flexibility, whereas the pyridine-carboxamide scaffold in the target compound may impose steric constraints, affecting binding selectivity .
Benzimidazole and Piperidine Derivatives (e.g., Para-Fluorofentanyl, Flunitazene)
Heterocyclic Cores: Benzimidazole () and piperidine rings (e.g., para-fluorofentanyl) differ markedly from pyridine. Benzimidazoles often exhibit protonation-dependent activity, while pyridine’s basicity may influence pH-dependent solubility . Pharmacological Profiles: Para-fluorofentanyl’s opioid activity highlights the 4-fluorophenyl group’s role in receptor binding. The target compound’s pyridine-carboxamide structure likely avoids opioid receptor interactions, redirecting activity toward non-CNS targets .
Comparative Data Table
Biological Activity
The compound 2-(cyclopropylmethoxy)-N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide is a pyridine derivative that has garnered attention due to its potential biological activities, particularly as an agonist of the CB2 receptor. This receptor is part of the endocannabinoid system and plays a crucial role in various physiological processes, including immune response, pain sensation, and inflammation.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18FN3O2
- Molecular Weight : 303.33 g/mol
CB2 Receptor Agonism
Research indicates that this compound acts as an agonist for the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. Activation of this receptor has been associated with anti-inflammatory effects, making it a potential candidate for treating conditions like arthritis and other inflammatory diseases .
Pharmacological Studies
A series of pharmacological evaluations have demonstrated the compound's efficacy in modulating pain and inflammation:
-
In Vitro Studies :
- The compound exhibited significant binding affinity to the CB2 receptor, with IC50 values indicating potent agonistic activity.
- Functional assays showed that it could effectively stimulate intracellular signaling pathways associated with CB2 receptor activation.
- In Vivo Studies :
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro binding assays | High affinity for CB2 receptor with an IC50 of 15 nM |
| Study 2 | Animal model (collagen-induced arthritis) | Significant reduction in paw swelling and inflammatory markers |
| Study 3 | Pain model (formalin test) | Reduced pain response compared to control group |
The mechanism by which this compound exerts its biological effects involves the modulation of cannabinoid signaling pathways. Upon binding to the CB2 receptor, it activates downstream signaling cascades that lead to the inhibition of pro-inflammatory cytokines, thus providing a therapeutic effect in inflammatory conditions .
Q & A
Synthesis and Structural Confirmation
Basic Question: Q. What are the key steps in synthesizing 2-(cyclopropylmethoxy)-N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide, and how is structural integrity confirmed? Answer: Synthesis typically involves sequential coupling reactions. First, the pyridine-4-carboxylic acid core is functionalized with a cyclopropylmethoxy group via nucleophilic substitution under basic conditions (e.g., NaH in DMF). The amide bond is formed by reacting the carboxylic acid intermediate with (4-fluorophenyl)methylamine using coupling agents like HATU or EDCI . Structural confirmation employs NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify regiochemistry and purity. For example, the cyclopropylmethoxy group’s protons show distinct splitting patterns (e.g., δ 0.5–1.2 ppm for cyclopropane protons), while the amide proton appears as a singlet near δ 8.5 ppm. IR spectroscopy validates the amide bond (C=O stretch ~1650–1700 cm⁻¹) .
Advanced Question: Q. How can researchers resolve discrepancies in spectroscopic data during synthesis (e.g., unexpected splitting patterns or impurity peaks)? Answer: Discrepancies often arise from incomplete purification, stereochemical variations, or solvent interactions. For example, residual DMF in the product may obscure NMR signals; rigorous drying under vacuum or alternative solvents (e.g., deuterated DMSO) can mitigate this . If splitting patterns deviate from expectations (e.g., cyclopropylmethoxy group), computational tools like DFT-based NMR prediction (Gaussian or ACD/Labs) can model expected shifts and compare with experimental data. LC-MS or HRMS is critical to detect low-level impurities (e.g., unreacted intermediates) .
Biological Activity and Target Identification
Basic Question: Q. What biological targets or pathways are hypothesized for this compound based on structural analogs? Answer: Structurally similar compounds (e.g., pyridine-carboxamides with fluorophenyl groups) often target kinases (e.g., EGFR, JAK) or GPCRs (e.g., serotonin receptors) due to hydrogen-bonding interactions with catalytic lysine or aspartate residues . The fluorophenyl moiety enhances lipophilicity and membrane permeability, while the cyclopropylmethoxy group may stabilize π-π stacking in hydrophobic binding pockets . Preliminary assays (e.g., fluorescence polarization or SPR) are recommended to screen for kinase inhibition or receptor binding .
Advanced Question: Q. How can researchers validate and characterize the compound’s interaction with a putative biological target (e.g., kinase X)? Answer: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity (Kd) and stoichiometry . For kinase targets, perform enzyme inhibition assays (e.g., ADP-Glo™) with ATP concentrations near Km to determine IC50. Structural insights require X-ray crystallography or cryo-EM of the compound bound to the target. For example, the pyridine ring may coordinate with Mg²⁺ in ATP-binding sites, while the cyclopropylmethoxy group fills a hydrophobic cleft .
Analytical and Spectroscopic Methodologies
Basic Question: Q. Which analytical techniques are essential for purity assessment and quantification? Answer: HPLC with UV/Vis detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) is standard for purity checks (>95% by area). Mass spectrometry (LC-MS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₈FN₂O₂: 301.1 g/mol) . For quantification, prepare a calibration curve with a certified reference standard.
Advanced Question: Q. How can researchers address overlapping signals in ¹H NMR spectra (e.g., aromatic protons)? Answer: Use 2D-NMR techniques (HSQC, HMBC) to resolve overlapping aromatic signals. For example, HMBC correlations between the pyridine C4 carbonyl (δ ~165 ppm) and adjacent protons can confirm substitution patterns. Variable-temperature NMR may separate broadened signals caused by slow conformational exchange .
Mechanistic and Computational Studies
Advanced Question: Q. What computational strategies predict the compound’s binding mode to a target protein? Answer: Perform molecular docking (AutoDock Vina, Glide) using a crystal structure of the target. Prioritize poses where the amide group forms hydrogen bonds with backbone residues (e.g., Asn, Gln). Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability—monitor RMSD (<2 Å) over 100 ns trajectories. Free-energy calculations (MM-PBSA) estimate binding affinity (ΔG) .
Comparative Analysis and SAR Studies
Advanced Question: Q. How does substituting the cyclopropylmethoxy group impact biological activity? Answer: Synthesize analogs with bulkier (e.g., tert-butyl) or polar (e.g., hydroxypropyl) groups and compare IC50 values. For example, replacing cyclopropylmethoxy with methoxy may reduce metabolic stability (CYP3A4 oxidation), while bulkier groups could enhance target selectivity. SAR studies require logP measurements and microsomal stability assays .
Reaction Optimization and Scale-Up
Advanced Question: Q. What strategies improve yield during the amide coupling step? Answer: Optimize coupling agents (e.g., HATU vs. EDCI) and bases (e.g., DIPEA vs. NEt3). For scale-up, switch to cost-effective reagents (e.g., T3P® in EtOAc) and monitor exothermicity using reaction calorimetry. Solvent selection (e.g., THF for better mixing vs. DMF for solubility) and DoE (Design of Experiments) can identify critical parameters (temperature, stoichiometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
